4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester
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Overview
Description
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C16H26BNO4S and a molecular weight of 339.26 g/mol . This compound is used primarily in scientific research and industrial applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester typically involves the reaction of 4-bromophenylboronic acid with tert-butylamine and pinacol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .
Scientific Research Applications
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The tert-butylamino group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the sulfonyl and pinacol ester groups.
Phenylboronic acid pinacol ester: Lacks the tert-butylamino and sulfonyl groups.
4-(tert-Butylamino)phenylboronic acid: Similar but lacks the pinacol ester group.
Uniqueness
4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is unique due to the presence of both the tert-butylamino and sulfonyl groups, which enhance its stability and reactivity in various chemical reactions. The pinacol ester group further increases its solubility and ease of handling in synthetic applications .
Properties
IUPAC Name |
N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVAQUSOEGIPTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585940 |
Source
|
Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-63-9 |
Source
|
Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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